molecular formula C17H23N5O2 B12508767 ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate

ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate

Cat. No.: B12508767
M. Wt: 329.4 g/mol
InChI Key: NAIRTYNXMBSREW-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with a suitable pyrimidine precursor.

    Coupling with Piperidine: The final step involves coupling the pyrimidine-pyrazole intermediate with piperidine-4-carboxylate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate: Similar in structure but may have different substituents on the pyrazole or pyrimidine rings.

    Pyrazole Derivatives: Compounds with a pyrazole ring but different functional groups.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents.

Uniqueness

Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate is unique due to its specific combination of pyrazole, pyrimidine, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23N5O2/c1-4-24-16(23)14-6-9-21(10-7-14)17-18-8-5-15(19-17)22-13(3)11-12(2)20-22/h5,8,11,14H,4,6-7,9-10H2,1-3H3

InChI Key

NAIRTYNXMBSREW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

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